Cyclooctylmagnesium bromide
Description
Cyclooctylmagnesium bromide (C₈H₁₅BrMg) is a Grignard reagent featuring an eight-membered cycloalkyl group. Grignard reagents like this compound are pivotal in organic synthesis for forming carbon-carbon bonds, particularly in nucleophilic additions to carbonyl groups . The bromide variant is expected to exhibit higher reactivity compared to its chloride counterpart due to the leaving group ability of bromide ions, though this may also reduce stability .
Properties
Molecular Formula |
C8H15BrMg |
|---|---|
Molecular Weight |
215.41 g/mol |
IUPAC Name |
magnesium;cyclooctane;bromide |
InChI |
InChI=1S/C8H15.BrH.Mg/c1-2-4-6-8-7-5-3-1;;/h1H,2-8H2;1H;/q-1;;+2/p-1 |
InChI Key |
UIGPRXWFDXBBOR-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC[CH-]CCC1.[Mg+2].[Br-] |
Origin of Product |
United States |
Chemical Reactions Analysis
Reaction with Carbonyl Compounds
Cyclooctylmagnesium bromide reacts with aldehydes, ketones, and esters to form alcohols or tertiary alcohols.
Mechanism : The Grignard reagent attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate, which is protonated during acidic workup.
Carboxylation with CO₂ or Sodium Methyl Carbonate (SMC)
This compound reacts with CO₂ or SMC to yield carboxylic acids, bypassing traditional gas-handling challenges.
| C₁ Source | Conditions | Product | Yield |
|---|---|---|---|
| Gaseous CO₂ | Ball milling, ZrO₂ vessel, 300 rpm | Cyclooctanecarboxylic acid | 40–59% |
| SMC | Solvent-free milling, 300 rpm, 45 min | Cyclooctanecarboxylic acid | 25–62% |
Key Insight : SMC eliminates gas-handling requirements but generally provides lower yields than CO₂ .
Hydrolysis and Protonation
Quenching this compound with water or acids produces cyclooctane, while controlled protonation after electrophilic addition yields functionalized products.
-
Hydrolysis :
Produces cyclooctane quantitatively. -
Protonation Post-Reaction :
After reacting with carbonyl compounds, acidic workup (e.g., HCl) generates alcohols .
Reaction with Epoxides
This compound opens epoxide rings, forming alcohols with extended carbon chains.
Example :
The nucleophile attacks the less substituted carbon of the epoxide, followed by protonation.
Comparative Reactivity and Steric Effects
-
Solvent Sensitivity : Reactions in polar solvents (e.g., THF) proceed faster due to increased dielectric constants, stabilizing transition states .
-
Steric Hindrance : The cyclooctyl group slows reaction kinetics compared to linear alkyl Grignard reagents but reduces ketone formation (common in aryl analogs) .
Side Reactions and Limitations
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural parameters of cyclooctylmagnesium bromide with cyclopentyl-, cyclohexylmethyl-, cyclopropyl-, and hexylmagnesium bromides:
*Inferred data; †Estimated based on similar Grignard reagents.
Key Observations :
- Ring Strain vs. Stability: Smaller rings (e.g., cyclopropyl) introduce significant ring strain, enhancing reactivity but reducing stability.
- Molecular Weight and Solubility : Heavier compounds like cyclohexylmethylmagnesium bromide (201.39 g/mol) may exhibit lower solubility in ethers compared to linear analogs (e.g., hexylmagnesium bromide) .
Reactivity Trends:
- Nucleophilicity : Cyclopropylmagnesium bromide > Cyclopentylmagnesium bromide > this compound > Hexylmagnesium bromide. Smaller rings and strained systems increase nucleophilic character .
- Steric Effects : Bulky groups (e.g., cyclohexylmethyl) hinder access to electrophilic centers, reducing reaction rates compared to less hindered reagents .
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